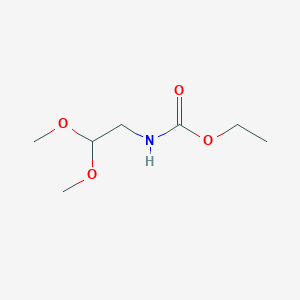

ETHYL 2,2-DIMETHOXYETHYLCARBAMATE

Description

Overview of Carbamates in Organic and Medicinal Chemistry

Carbamates, also known as urethanes, are a class of organic compounds that feature a carbonyl group bonded to both an ether and an amine linkage. nih.gov This unique arrangement confers upon them a range of chemical properties that have been harnessed in various applications, from industrial processes to the development of life-saving pharmaceuticals. nih.govnih.gov The carbamate (B1207046) moiety is a key structural motif in numerous approved drugs and prodrugs, highlighting its importance in modern drug discovery. noaa.govacs.org

The journey of carbamates in medicine began with the discovery of physostigmine, a naturally occurring carbamate ester, which was initially used to treat glaucoma. nih.gov Today, the applications of carbamates have expanded significantly, and they are integral components of drugs used to treat a wide array of conditions, including cancer, epilepsy, and viral infections. nih.gov In organic synthesis, carbamates are widely employed as protecting groups for amines, a crucial step in the construction of complex molecules. nih.gov

The carbamate functional group is characterized by a planar geometry, a consequence of the delocalization of the nitrogen lone pair electrons into the carbonyl group. acs.org This electronic arrangement results in a resonance hybrid structure that imparts a degree of double-bond character to the C-N bond, restricting its rotation. acs.org The reactivity of the carbamate group is influenced by the nature of the substituents on the nitrogen and oxygen atoms.

The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) allows carbamates to participate in hydrogen bonding interactions, which are crucial for their biological activity and their ability to interact with enzymes and receptors. acs.org The chemical stability of the carbamate linkage is a key feature, making it a suitable surrogate for the more labile peptide bond in drug design. nih.govacs.org

Structurally and electronically, carbamates can be considered hybrids of amides and esters, exhibiting characteristics of both functional groups. nih.govacs.org Like amides, the C-N bond in carbamates has partial double-bond character, leading to restricted rotation. acs.org Similar to esters, they can undergo hydrolysis, although they are generally more stable towards hydrolysis than esters. This hybrid nature contributes to their chemical and proteolytic stability, a desirable property for therapeutic agents. nih.govacs.org

The ability of the carbamate group to act as a bioisostere for the amide bond has been extensively exploited in medicinal chemistry. nih.gov By replacing a peptide linkage with a carbamate, researchers can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved stability and cell membrane permeability. nih.govacs.org

Contextualizing ETHYL 2,2-DIMETHOXYETHYLCARBAMATE within Dimethoxy-Containing Compounds

This compound belongs to a broad class of organic molecules that possess two methoxy (B1213986) (-OCH3) groups. The presence of dimethoxy functionalities can significantly influence the properties of a molecule, including its solubility, reactivity, and biological activity. For instance, in the synthesis of certain benzoate (B1203000) derivatives, dimethoxy groups have been shown to play a role in the compound's conformation and intermolecular interactions. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl N-(2,2-dimethoxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4/c1-4-12-7(9)8-5-6(10-2)11-3/h6H,4-5H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLQPBVEGKLIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448356 | |

| Record name | Ethyl N-(2,2-dimethoxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71545-60-3 | |

| Record name | Ethyl N-(2,2-dimethoxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Kinetics of Ethyl 2,2 Dimethoxyethylcarbamate Transformations

General Carbamate (B1207046) Reactivity and Stability

Carbamates are generally characterized by good chemical and proteolytic stability. nih.govacs.org This stability arises from the delocalization of the nitrogen's non-bonded electrons into the carbonyl group, creating a resonance-stabilized system. nih.gov This feature imparts a degree of conformational rigidity and influences the molecule's interactions and reactivity. acs.org

The bond connecting the nitrogen atom to the carbonyl carbon in a carbamate has a partial double-bond character due to amide resonance. nih.gov This restricts rotation, leading to the existence of syn and anti planar conformers. For most secondary carbamates, the anti rotamer is generally more stable due to steric and electrostatic factors. nih.gov

The energy barrier for this rotation is a critical parameter of carbamate stereochemistry and is typically lower than that of structurally similar amides. nd.edu This barrier is significantly influenced by both electronic and steric factors.

Electronic Effects : The electronic nature of the substituents on the nitrogen atom plays a crucial role. Electron-donating groups, such as the alkyl group in ETHYL 2,2-DIMETHOXYETHYLCARBAMATE, increase the electron density on the nitrogen. This enhances the delocalization of electrons into the carbonyl, strengthening the partial double-bond character of the C-N bond and thus increasing the rotational barrier. nd.edu Conversely, electron-withdrawing groups attached to the nitrogen decrease the rotational barrier by reducing the dipolar character of the ground state. nd.edund.edu Studies on N-aryl carbamates have demonstrated a linear free energy relationship where electron-withdrawing substituents on the aryl ring lower the rotational barrier (ΔG‡). nd.edu

Steric Effects : The size of the substituents on both the nitrogen and the ester oxygen can influence the rotational barrier. Increased steric hindrance can destabilize the planar ground state, potentially lowering the energy required to reach the non-planar transition state of rotation. nih.govresearchgate.net

The following table summarizes research findings on the impact of electronic substituents on the C-N rotational barrier in carbamates.

Table 1: Influence of N-Aryl Substituents on the C–N Rotational Barrier (ΔG‡) in Carbamates Data derived from studies on tert-butyl N-methyl-N-aryl carbamates.

| Substituent (R) on N-Aryl Ring | Electronic Effect | Rotational Barrier (ΔG‡) in kcal/mol (approx.) |

|---|---|---|

| OCH₃ | Electron-Donating | Higher |

| CH₃ | Electron-Donating | Higher |

| H | Neutral | Baseline |

| Cl | Electron-Withdrawing | Lower |

| CF₃ | Strongly Electron-Withdrawing | Lower |

This interactive table is based on the principle that electron-donating groups increase the rotational barrier, while electron-withdrawing groups decrease it, as observed in experimental studies. nd.edu

The carbonyl carbon in any carbonyl-containing compound possesses a partial positive charge due to the high electronegativity of the oxygen atom, making it an electrophilic center susceptible to nucleophilic attack. libretexts.org In carbamates, the electrophilicity of this carbon is modulated by the adjacent nitrogen atom.

The lone pair of electrons on the nitrogen participates in resonance with the carbonyl group, effectively donating electron density to the carbonyl carbon. nih.govlibretexts.org This resonance effect reduces the partial positive charge on the carbon, making the carbamate carbonyl less electrophilic and therefore less reactive towards nucleophiles compared to the carbonyl in an analogous ester. libretexts.orgresearchgate.net This reduced electrophilicity is a key factor contributing to the general chemical stability of carbamates. nih.govnih.gov

However, the electrophilicity of the carbamate can be significantly enhanced in highly acidic environments. Under such conditions, protonation can occur on the carbonyl oxygen or the nitrogen, which activates the carbonyl group towards nucleophilic attack. nih.govacs.org

Hydrolysis Mechanisms of Carbamates

Hydrolysis, the cleavage of the carbamate linkage by water, is a fundamental transformation pathway. This process can occur chemically, particularly under alkaline conditions, or be catalyzed by enzymes. clemson.eduresearchgate.net For secondary carbamates like this compound, base-catalyzed chemical hydrolysis typically proceeds through a bimolecular acyl-carbon cleavage (BAC2) mechanism, involving the direct attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. researchgate.netresearchgate.net

In biological systems, the primary route for the breakdown of many carbamates is enzymatic hydrolysis. researchgate.net This biotransformation is primarily catalyzed by a broad group of enzymes known as carboxyl ester hydrolases (or carboxylesterases). nih.gov Enzymatic hydrolysis offers the advantages of high specificity and operation under mild physiological conditions, often leading to cleaner products with fewer side reactions compared to chemical methods. researchgate.net

Serine hydrolases are a large and diverse class of enzymes that play a central role in the metabolism of many esters and amides, including carbamates. nih.govtaylorandfrancis.com These enzymes are defined by the presence of a highly reactive serine residue within a catalytic triad (B1167595) in their active site. researchgate.net The canonical catalytic triad also includes a histidine and an aspartate or glutamate (B1630785) residue (e.g., Ser-His-Asp). taylorandfrancis.com

The catalytic mechanism for carbamate hydrolysis by a serine hydrolase involves a two-step process analogous to the hydrolysis of peptide or ester substrates:

Deacylation (Decarbamoylation): A water molecule, activated by the histidine of the catalytic triad, attacks the carbonyl carbon of the carbamoyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate. This intermediate subsequently breaks down, regenerating the free enzyme, and releasing the unstable carbamic acid, which decomposes to the corresponding amine (2,2-dimethoxyethylamine) and carbon dioxide. youtube.com

For many carbamates, the carbamoyl-enzyme intermediate is significantly more stable and hydrolyzes much more slowly than the equivalent acetyl-enzyme intermediate formed from ester substrates. taylorandfrancis.com This slow decarbamoylation rate is the reason why many carbamates function as effective, often irreversible, inhibitors of serine hydrolases rather than simply as substrates. nih.govtaylorandfrancis.com

The rate at which a carbamate is hydrolyzed by an enzyme is determined by a combination of its intrinsic chemical reactivity and the efficiency of its recognition and binding within the enzyme's active site. nih.gov Structural modifications to either the alcohol or amine portion of the carbamate can profoundly affect its metabolic stability.

Research has established general trends regarding the lability of the carbamate bond as a function of its substituents. acs.org Carbamates derived from primary amines and aryl alcohols, for instance, tend to be hydrolyzed more rapidly than those derived from secondary amines and alkyl alcohols. acs.org this compound, being an N-alkyl, O-alkyl carbamate, falls into a category considered to be relatively stable. acs.org

Furthermore, the electronic properties of the substituents are critical. Electron-withdrawing groups near the carbamate linkage can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of both chemical and enzymatic hydrolysis. nih.gov Conversely, the electron-donating alkyl groups present in this compound would be expected to decrease the intrinsic reactivity of the carbonyl carbon, contributing to a slower rate of hydrolysis compared to carbamates bearing electron-withdrawing functionalities. nih.gov

Table 2: Qualitative Influence of Structural Variation on Carbamate Metabolic Lability This table presents a generalized trend of decreasing hydrolysis rates based on carbamate structure.

| Carbamate Structure Type | Relative Rate of Hydrolysis |

|---|---|

| aryl-OCO-NHalkyl | Fastest |

| alkyl-OCO-NHalkyl | Intermediate |

| alkyl-OCO-N(alkyl)₂ | Intermediate |

| aryl-OCO-N(alkyl)₂ | Slower |

| alkyl-OCO-NHAryl | Slower |

| alkyl-OCO-NH₂ | Very Slow |

| Cyclic Carbamates | Most Stable |

This interactive table is based on established qualitative structure-metabolism relationships for carbamates. acs.org

Enzymatic Hydrolysis Pathways

Stereoselective Enzymatic Cleavage

The enzymatic cleavage of carbamates can exhibit stereoselectivity, a phenomenon where an enzyme preferentially interacts with one stereoisomer of a chiral substrate. While specific studies on this compound are not available, research on analogous amino acid carbamates demonstrates this principle. For instance, acylases have been shown to stereoselectively hydrolyze racemic mixtures of N-alkoxycarbonyl-DL-amino acids, yielding L-amino acids while leaving the D-amino acid carbamates intact. nih.gov

Acetylcholinesterases have also displayed stereoselective cleavage of certain carbamates. nih.gov In the case of this compound, if a chiral center were present, it is plausible that enzymes like esterases or amidases could exhibit stereoselective hydrolysis of the carbamate linkage. The enzyme's active site topography would determine which enantiomer is the preferred substrate.

Table 1: Examples of Stereoselective Enzymatic Hydrolysis of Carbamates

| Enzyme | Substrate | Products | Stereoselectivity |

| Acylase | N-(methoxycarbonyl)-DL-alanine | L-alanine, D-N-(methoxycarbonyl)-alanine | High for L-enantiomer |

| Acylase | N-(ethoxycarbonyl)-DL-valine | L-valine, D-N-(ethoxycarbonyl)-valine | High for L-enantiomer |

| Acetylcholinesterase | alpha, epsilon-(N-methoxycarbonyl)-DL-lysine | epsilon-N-methoxycarbonyl-L-lysine | Stereoselective at the alpha-position |

This table is illustrative and based on data for amino acid carbamates, as specific data for this compound is not available.

Non-Enzymatic Hydrolysis

The non-enzymatic hydrolysis of carbamates can proceed under both acidic and basic conditions. libretexts.org The mechanism of hydrolysis differs depending on the substitution of the nitrogen atom. For monosubstituted carbamates like this compound, base-catalyzed hydrolysis is proposed to proceed through an isocyanate intermediate. nih.gov The hydroxide ion attacks the carbonyl carbon, leading to the elimination of the ethoxy group and the formation of an isocyanate, which is then rapidly hydrolyzed to the corresponding amine and carbon dioxide. nih.gov

Acid-catalyzed hydrolysis of esters, a related reaction, is a reversible process where the ester is heated with excess water in the presence of a strong acid catalyst. libretexts.org For this compound, this would result in the formation of 2,2-dimethoxyethylamine, ethanol (B145695), and carbon dioxide.

Degradation Pathways of Carbamates in Various Environments

Carbamates are subject to various degradation processes in the environment, which can be broadly categorized into biotic and abiotic pathways. nih.gov

Photooxidation and Radical-Initiated Reactions

Photooxidation plays a significant role in the degradation of carbamates in the environment. This process can be initiated by direct absorption of UV light or through indirect mechanisms involving photosensitizers. Radical-initiated reactions, particularly with hydroxyl radicals (•OH), are a key pathway for the atmospheric and aquatic degradation of many organic pollutants, including carbamates. nih.govfao.org

Theoretical studies on carbamate insecticides like carbaryl (B1668338) and carbofuran (B1668357) have shown that they can react with radical species, leading to their oxidation. nih.gov The preferred mechanism is often hydrogen atom transfer. nih.gov In the context of this compound, the abstraction of a hydrogen atom from the ethyl group or the dimethoxyethyl group would be a likely initiation step. The resulting carbon-centered radical can then react with oxygen to form peroxy radicals, leading to a cascade of reactions and ultimately to the degradation of the molecule.

Table 2: Key Radical Reactions in Carbamate Degradation

| Radical Species | Reaction Type | Potential Products |

| Hydroxyl Radical (•OH) | Hydrogen Abstraction | Carbon-centered radicals |

| Hydroxyl Radical (•OH) | Addition to aromatic rings (if present) | Hydroxylated derivatives |

| Peroxy Radicals (ROO•) | Further oxidation | Aldehydes, ketones, carboxylic acids |

This table presents general radical reactions applicable to carbamates.

Biodegradation and Microbial Transformation

Microbial degradation is a primary route for the removal of carbamates from soil and water environments. nih.gov A variety of bacteria and fungi have been identified that can utilize carbamates as a source of carbon and nitrogen. nih.govsciopen.comepa.gov The initial and most crucial step in the biodegradation of many carbamates is the hydrolysis of the carbamate linkage, catalyzed by enzymes called carbamate hydrolases or carboxylesterases. nih.gov

For this compound, the expected initial step of biodegradation would be the enzymatic hydrolysis of the ester bond to yield ethanol and 2,2-dimethoxyethylcarbamic acid. The carbamic acid is unstable and would likely decompose to 2,2-dimethoxyethylamine and carbon dioxide. The resulting amine and alcohol can then be further metabolized by microorganisms.

Several microbial strains have been shown to degrade ethyl carbamate, a structurally related compound. For instance, strains of Candida ethanolica and Lysinibacillus sphaericus have been reported to degrade ethyl carbamate. nih.govepa.govnih.gov

Abiotic Degradation Processes

Abiotic degradation encompasses non-biological processes that lead to the transformation of chemical compounds. For carbamates, the most significant abiotic degradation process is hydrolysis, as discussed in section 3.2.2. Other abiotic routes can include photolysis and adsorption to soil particles. nih.gov The rate of these processes is highly dependent on environmental conditions such as pH, temperature, and the presence of other chemical species.

Investigating Specific Reaction Mechanisms of the 2,2-Dimethoxyethyl Group

The 2,2-dimethoxyethyl group is an acetal (B89532) functional group. Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. researchgate.net

The acid-catalyzed hydrolysis of the 2,2-dimethoxyethyl group in this compound would proceed through a well-established mechanism. The reaction is initiated by the protonation of one of the methoxy (B1213986) oxygens, converting it into a good leaving group (methanol). chemistrysteps.com The departure of methanol (B129727) is assisted by the lone pair of electrons on the adjacent oxygen, forming a resonance-stabilized oxonium ion. This intermediate is then attacked by a water molecule. Subsequent deprotonation yields a hemiacetal, which is in equilibrium with the corresponding aldehyde.

In the case of this compound, the hydrolysis of the acetal would ultimately lead to the formation of 2-oxoethylcarbamate and two molecules of methanol. This reaction is a key transformation pathway for the 2,2-dimethoxyethyl moiety of the molecule. Enzymatic cleavage of acetals is also known, often catalyzed by glycosidase enzymes, which proceed via a similar carbocation intermediate mechanism. libretexts.org

Acetal Hydrolysis and Stability in Different Media

The 2,2-dimethoxyethyl group of the molecule is an acetal. Acetals are generally stable in neutral to strongly basic environments but are susceptible to hydrolysis under acidic conditions. masterorganicchemistry.comlibretexts.org The hydrolysis of the acetal functionality in this compound is a reversible, acid-catalyzed process that ultimately yields an aldehyde and two molecules of methanol. chemistrysteps.comyoutube.com

The mechanism for the acid-catalyzed hydrolysis of the acetal proceeds through several key steps:

Protonation: An oxygen atom of one of the methoxy groups is protonated by an acid catalyst, such as hydronium ion (H₃O⁺). This converts the methoxy group into a good leaving group (methanol). chemistrysteps.comorgoreview.com

Leaving Group Departure: The protonated methoxy group departs as a molecule of methanol, leading to the formation of a resonance-stabilized carbocation, specifically an oxonium ion. chemistrysteps.comyoutube.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. chemistrysteps.com

Deprotonation: A proton is transferred from the newly added water molecule to a base (such as another water molecule), resulting in the formation of a hemiacetal intermediate. chemistrysteps.com

Repeat of Protonation and Elimination: The second methoxy group of the hemiacetal is then protonated, converting it into a good leaving group. The hydroxyl group of the hemiacetal then eliminates a second molecule of methanol, forming a protonated aldehyde. chemistrysteps.com

Final Deprotonation: The protonated aldehyde is deprotonated by a base to yield the final products: 2-(ethylcarbamoyl)acetaldehyde and two molecules of methanol.

Table 1: Stability of this compound in Different Media

| Medium | Stability | Primary Reaction | Notes |

| Strongly Acidic (e.g., aq. HCl) | Unstable | Rapid hydrolysis of the acetal group. Potential for carbamate hydrolysis. | The acetal acts as a protecting group that is readily removed in acid. masterorganicchemistry.com |

| Weakly Acidic (e.g., buffered solution pH 4-6) | Moderately Stable to Unstable | Slow to moderate hydrolysis of the acetal group. | The rate of hydrolysis is dependent on the specific pH and temperature. beilstein-journals.org |

| Neutral (e.g., aq. solution pH 7) | Stable | Minimal to no hydrolysis of the acetal or carbamate. | Acetals are characteristically stable in neutral media. masterorganicchemistry.com |

| Basic (e.g., aq. NaOH) | Potentially Unstable | Hydrolysis of the carbamate ester bond. | N-monosubstituted carbamates of alcohols are generally stable, but strong base can promote hydrolysis. acs.org |

Role of the Dimethoxy Functionality in Overall Compound Reactivity

The dimethoxy functionality, by forming an acetal, plays a crucial role in the chemical behavior of this compound. Its primary role is that of a masked aldehyde. Under most conditions, the reactivity of the compound will be dictated by the stability of this acetal group.

The presence of the two methoxy groups at the 2-position of the ethyl chain renders the adjacent carbon atom electrophilic and susceptible to nucleophilic attack, but only after the acetal is hydrolyzed under acidic conditions to reveal the aldehyde. In its acetal form, this carbon is protected from nucleophiles and basic reagents. libretexts.org

The electronic effect of the 2,2-dimethoxyethyl group on the adjacent carbamate nitrogen is primarily inductive. The electronegative oxygen atoms of the methoxy groups exert an electron-withdrawing effect, which can influence the nucleophilicity of the carbamate nitrogen. However, the more significant role of the dimethoxy group is its direct participation in hydrolysis reactions.

Derivatization Strategies for Enhancing Analysis and Modifying Reactivity of Ethyl 2,2 Dimethoxyethylcarbamate

Derivatization for Analytical Characterization

The inherent properties of ethyl 2,2-dimethoxyethylcarbamate may not be optimal for all analytical techniques. Derivatization can introduce specific chemical features that significantly improve its detectability and quantification.

Introduction of Chromophores and Fluorophores for Spectroscopic Detection

To enhance detection by UV-Visible or fluorescence spectroscopy, chromophores (light-absorbing groups) and fluorophores (fluorescent groups) can be chemically attached to the this compound molecule. bachem.com This is a common strategy for compounds that lack strong light-absorbing or fluorescent properties. bachem.comacs.org The carbamate's nitrogen atom, after potential deprotection, provides a reactive site for such modifications.

The process of introducing these "tags" allows for the use of highly sensitive spectroscopic methods. bachem.com The choice of chromophore or fluorophore depends on the desired wavelength of detection and the required sensitivity. For example, a fluorogenic probe can be designed where the fluorescence is "turned on" upon a specific chemical reaction, offering high contrast and specificity. acs.orgnih.gov

Table 1: Examples of Chromophoric and Fluorophoric Groups for Derivatization

| Group | Type | Typical Excitation Wavelength (nm) | Typical Emission Wavelength (nm) |

| Dansyl chloride | Fluorophore | ~330-350 | ~510-540 |

| 2,4-Dinitrophenyl (DNP) | Chromophore | ~360 | Not Applicable |

| NBD-F (4-Fluoro-7-nitro-2,1,3-benzoxadiazole) | Fluorophore | ~470 | ~530 |

| Fluorescein | Fluorophore | ~494 | ~521 |

| Rhodamine | Fluorophore | ~540 | ~570 |

Note: The exact wavelengths can vary depending on the solvent and the specific molecular structure.

Isotope Labeling and Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying compounds. Isotope labeling, where certain atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N), is a key strategy in quantitative MS. nih.govwashington.edu This creates a "heavy" version of the analyte that can be distinguished from the "light" (natural abundance) version by its mass-to-charge ratio. washington.edu

This approach is particularly valuable in comparative studies, where a labeled internal standard can be spiked into a sample to provide accurate quantification, correcting for variations in sample preparation and instrument response. nih.govnih.gov For this compound, labeling can be achieved by incorporating isotopes into the ethyl group, the carbamate (B1207046) carbonyl carbon, or the dimethoxyethyl side chain during synthesis. unipi.itrsc.org

Table 2: Common Isotopes Used in Mass Spectrometry Labeling

| Isotope | Natural Abundance (%) | Use in Labeling |

| ¹³C | 1.1 | Creates a predictable mass shift for carbon-containing fragments. |

| ¹⁵N | 0.37 | Useful for labeling nitrogen-containing compounds like carbamates. |

| ²H (Deuterium) | 0.015 | Can be used for labeling, but may have slight chromatographic shifts. |

| ¹⁸O | 0.2 | Can be incorporated into carbonyl or hydroxyl groups. |

Functionalization and Modification of the Carbamate Moiety

The carbamate group (-NHCOO-) is a versatile functional group that can undergo various chemical transformations. nih.govnih.gov These modifications can alter the compound's stability, reactivity, and biological properties. nih.govresearchgate.net

One common reaction is the N-alkylation or N-arylation of the carbamate nitrogen. This can be achieved by reacting the carbamate with an appropriate alkyl or aryl halide in the presence of a base. Another important transformation is the cleavage of the carbamate to release the amine and the alcohol (or their derivatives), which can be useful for prodrug strategies or for unmasking a reactive functional group. nih.gov The stability of the carbamate bond is a key consideration, as it is generally more stable than an ester bond but can be cleaved under specific conditions. nih.govnih.gov

The carbamate moiety can also participate in reactions such as transcarbamoylation, where the carbamate group is transferred from one alcohol to another. google.com This can be a useful method for creating a library of related carbamate compounds. google.com

Derivatization of the Dimethoxyethyl Side Chain for Synthetic Applications

The dimethoxyethyl side chain of this compound offers further opportunities for chemical modification. The two methoxy (B1213986) groups form an acetal (B89532), which is stable under basic and neutral conditions but can be hydrolyzed under acidic conditions to reveal an aldehyde functionality.

This latent aldehyde group is a valuable synthetic handle. Aldehydes are highly reactive and can participate in a wide range of chemical reactions, including:

Reductive amination: To form new C-N bonds.

Wittig reaction: To form alkenes.

Aldol (B89426) condensation: To form β-hydroxy carbonyl compounds.

Grignard and organolithium reactions: To form secondary alcohols.

The ability to unmask a reactive aldehyde from a stable acetal precursor allows for the controlled introduction of this functionality at a desired stage in a synthetic sequence. Derivatization reagents can also be used to target the aldehyde group for analytical purposes, for instance, by reacting it with agents that introduce a charge or a chromophore. ddtjournal.comnih.gov

Advanced Analytical Techniques in the Study of Ethyl 2,2 Dimethoxyethylcarbamate

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the chemical analysis of ethyl 2,2-dimethoxyethylcarbamate, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of this compound. researchgate.net Both ¹H and ¹³C NMR provide unique insights into the molecular framework.

In the ¹H NMR spectrum, characteristic signals are expected for the ethyl group (a triplet and a quartet), the methoxy (B1213986) groups (a singlet), the methylene (B1212753) group adjacent to the nitrogen, and the methine proton of the acetal (B89532). The chemical shifts and coupling constants of these protons provide direct evidence for the connectivity of the atoms within the molecule. For instance, in analogous carbamate (B1207046) structures, the protons of the ethyl group typically appear at distinct chemical shifts. mdpi.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbonyl carbon in the carbamate group, the carbons of the ethyl group, the methoxy carbons, and the carbons of the dimethoxyethyl moiety are all diagnostic. For example, the carbonyl carbon signal is typically found in the downfield region of the spectrum. chemicalbook.comrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted data based on typical chemical shifts for similar functional groups and is for illustrative purposes.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (ethyl) | ~1.2 | ~14 |

| CH₂ (ethyl) | ~4.1 | ~61 |

| C=O (carbamate) | - | ~156 |

| NH (carbamate) | ~5.0 (broad) | - |

| CH₂ (N-CH₂) | ~3.3 | ~42 |

| CH (acetal) | ~4.5 | ~103 |

| OCH₃ (methoxy) | ~3.4 | ~54 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and investigating the fragmentation patterns of this compound. The technique provides a precise mass-to-charge ratio (m/z) of the parent molecule and its fragments.

Electron ionization (EI) is a common technique where the molecule is bombarded with electrons, leading to ionization and fragmentation. The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. Characteristic fragment ions would arise from the cleavage of the carbamate, ether, and ethyl groups. For instance, the loss of an ethoxy group or a methoxy group would result in specific fragment ions. massbank.eu

Electrospray ionization (ESI) is a softer ionization technique often coupled with liquid chromatography (LC-MS). scielo.br It typically produces a protonated molecule [M+H]⁺ or other adducts, which helps in confirming the molecular weight with minimal fragmentation. scielo.br

Table 2: Potential Fragment Ions of this compound in Mass Spectrometry This table presents potential fragment ions and is for illustrative purposes. Actual fragmentation may vary based on ionization technique and conditions.

| m/z Value | Possible Fragment Structure |

| 177 | [M]⁺ (Molecular Ion) |

| 146 | [M - OCH₃]⁺ |

| 132 | [M - OC₂H₅]⁺ |

| 102 | [CH(OCH₃)₂CH₂NH₂]⁺ |

| 88 | [HNCOOC₂H₅]⁺ |

| 75 | [CH(OCH₃)₂]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands. A strong absorption band is expected in the region of 1700-1720 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carbamate group. mdpi.com The N-H stretching vibration of the carbamate will appear as a band around 3300-3500 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages will be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹. mdpi.comchemicalbook.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Carbamates generally exhibit weak absorption in the UV region. While not as structurally informative as NMR or MS for this specific compound, it can be useful for quantitative analysis if a suitable chromophore is present. researchgate.net

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. sielc.com A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be a common approach for its separation. researchgate.netmdpi.com Detection is often achieved using a UV detector. sielc.com

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. researchgate.net Given its molecular weight, this compound may be amenable to GC analysis, potentially after derivatization to increase its volatility if necessary. A capillary column with a suitable stationary phase, such as one with a Carbowax-type coating, can be used for separation. oiv.int A flame ionization detector (FID) or a mass spectrometer can be used for detection.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which combine a separation method with a detection method, offer enhanced analytical power.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the sensitive and selective detection of MS. chemrxiv.orgnih.govnih.gov This technique is highly effective for the identification and quantification of volatile and semi-volatile compounds. researchgate.netchromatographyonline.comgcms.cz In the analysis of a sample containing this compound, GC-MS would provide both the retention time from the GC and the mass spectrum of the compound, allowing for highly confident identification. hmdb.ca

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of a wide range of compounds, including those that are not suitable for GC. eurl-pesticides.eu For this compound, LC-MS, and particularly its tandem mass spectrometry version (LC-MS/MS), would offer high sensitivity and selectivity. researchgate.netmdpi.comgoogle.com The LC separates the compound from the matrix, and the MS/MS provides specific fragmentation patterns that can be used for unambiguous identification and quantification, even at low concentrations. researchgate.netgoogle.com

Table 3: Summary of Analytical Techniques and Their Applications

| Technique | Information Provided | Primary Application for this compound |

| ¹H and ¹³C NMR | Detailed molecular structure, connectivity of atoms. | Structural elucidation and confirmation. |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. | Molecular weight determination and structural analysis. |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H, C-O). | Functional group identification. |

| UV-Vis Spectroscopy | Electronic transitions, quantitative analysis. | Quantification (if a suitable chromophore exists). |

| HPLC | Separation of non-volatile compounds. | Purification and quantification. |

| GC | Separation of volatile compounds. | Separation and quantification. |

| GC-MS | Separation and mass spectral data for volatile compounds. | Identification and quantification in complex mixtures. |

| LC-MS | Separation and mass spectral data for non-volatile compounds. | Highly sensitive and selective identification and quantification. |

Advanced Microscopic and Surface Analysis for Material Interactions

The interaction of a chemical compound with various materials at a microscopic and surface level is critical for a multitude of applications, from materials science to pharmaceuticals. While specific research on the advanced microscopic and surface analysis of this compound is not extensively available in publicly accessible literature, we can extrapolate the potential application of established techniques to study its properties.

Advanced microscopic and surface analysis techniques are instrumental in providing high-resolution imaging and detailed chemical information about a sample's surface. These methods could elucidate the morphology, topography, and chemical nature of this compound when it interacts with different substrates or forms part of a composite material.

Hypothetical Application of Advanced Analytical Techniques:

Should research be undertaken, one could anticipate the use of techniques such as Scanning Electron Microscopy (SEM) to visualize the surface structure of materials incorporating this compound. Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with SEM, could provide elemental analysis of the surface, confirming the distribution of the compound.

Atomic Force Microscopy (AFM) would be another powerful tool, offering topographical imaging at the nanoscale. This could reveal how the compound affects the surface roughness and other physical properties of a material.

Furthermore, X-ray Photoelectron Spectroscopy (XPS) could be employed to determine the elemental composition and chemical states of the atoms on the surface of a material treated with this compound. This would be particularly useful in understanding the chemical bonding and interactions at the material's interface.

While direct experimental data for this compound is not currently available, the principles of these techniques form the foundation for future investigations into its material interaction properties.

Computational Chemistry and Theoretical Studies of Ethyl 2,2 Dimethoxyethylcarbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules due to its balance of accuracy and computational cost. researchgate.net For ETHYL 2,2-DIMETHOXYETHYLCARBAMATE, DFT calculations, likely employing a hybrid functional such as B3LYP with a basis set like 6-31G(d,p), can be used to optimize the molecular geometry and calculate various properties. nih.gov

DFT studies on analogous carbamate (B1207046) systems have been successfully used to understand their conformational landscapes and the delocalization of π-electrons across the carbamate backbone. nih.govacs.org Such calculations would reveal the charge distribution within the this compound molecule, highlighting the partial positive and negative charges on its atoms. This information is crucial for predicting its reactivity and intermolecular interactions. For instance, DFT calculations can elucidate the stability of different conformers and the electronic effects of the dimethoxyethyl and ethyl groups on the carbamate moiety. nih.gov

Furthermore, DFT is instrumental in studying reaction mechanisms. For example, in the context of CO2 capture by amines, DFT calculations have been performed to map out the potential energy surface for carbamate formation, identifying transition states and reaction intermediates. researchgate.net A similar approach could be applied to understand the synthesis or degradation pathways of this compound.

Conformational Analysis and Rotational Barriers

The carbamate functional group is known for its restricted rotation around the C-N bond due to partial double bond character. nih.govnih.gov This leads to the existence of syn and anti conformers. The rotational barrier between these conformers in carbamates is typically lower than in amides. nih.gov

For this compound, a detailed conformational analysis would involve scanning the potential energy surface by systematically rotating the key dihedral angles, such as the one around the C-N bond and the bonds in the dimethoxyethyl chain. Computational studies on other carbamates have shown that the energy difference between syn and anti rotamers is often small, and both can be present in equilibrium. nih.gov The rotational barrier for N-alkylcarbamates is generally around 16 kcal/mol. nd.edu Dynamic NMR studies on primary carbamates have reported free energies of activation for this rotation in the range of 12.4 to 14.3 kcal/mol. acs.org

A computational study on this compound would likely predict a similar rotational barrier, influenced by the steric and electronic nature of the ethyl and dimethoxyethyl substituents. The flexibility of the dimethoxyethyl group would also lead to a complex conformational landscape with multiple low-energy structures.

Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability. researchgate.netaimspress.com

For this compound, a molecular orbital analysis would likely show that the HOMO is localized on the carbamate group, specifically on the nitrogen and oxygen atoms, which possess lone pairs of electrons. nih.gov The LUMO, on the other hand, would likely be centered on the carbonyl carbon of the carbamate group. This distribution suggests that the carbamate moiety is the most reactive part of the molecule, susceptible to both electrophilic and nucleophilic attack.

Quantitative Structure-Toxicity Relationship (QSTR) studies on other carbamates have utilized HOMO and LUMO energies as descriptors to predict their biological activity. nih.gov For instance, a study on a large set of carbamates reported HOMO energies ranging from -1.23 to 1.83 eV and LUMO energies from 6.05 to 9.96 eV, resulting in an average energy gap of 8.08 eV. nih.gov Similar calculations for this compound would provide valuable insights into its kinetic stability and potential reactivity.

Molecular Dynamics Simulations to Elucidate Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the interactions between molecules and their environment. researchgate.netnih.gov

For this compound, MD simulations could be employed to study its behavior in different solvents, such as water. This would reveal how the molecule interacts with solvent molecules through hydrogen bonding and other non-covalent interactions. The flexible dimethoxyethyl chain would likely adopt various conformations in solution, and MD simulations can capture this dynamic behavior.

MD simulations are also crucial for understanding how molecules like this compound might interact with biological macromolecules, such as enzymes or receptors. nih.gov For example, if this compound were being investigated for a particular biological application, MD simulations could predict its binding mode and affinity to a target protein. Studies on other carbamates have used MD to investigate their role in processes like CO2 capture in aqueous amine solutions and their binding to receptors. nih.govoup.comacs.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the most favorable reaction pathways.

The formation of carbamates from the reaction of amines with CO2 is a well-studied process, with computational models providing significant insights. researchgate.netacs.orgacs.orgnih.gov These studies often combine DFT calculations for energetics with MD simulations to understand the role of the solvent. For this compound, computational modeling could be used to investigate its synthesis, for example, via the reaction of 2,2-dimethoxyethylamine with an ethyl chloroformate or a related reagent. The model would help in understanding the step-by-step process of bond formation and breaking.

Similarly, the degradation mechanisms of this compound could be explored. For instance, the hydrolysis of the carbamate ester linkage is a likely degradation pathway. nih.gov Computational modeling could predict the energy barriers for both acid- and base-catalyzed hydrolysis, providing insights into the compound's stability under different pH conditions.

Prediction of Environmental Fate and Degradation Products using Computational Models

Computational models are increasingly used to predict the environmental fate of chemical compounds, offering a faster and more cost-effective alternative to experimental studies. These models can predict properties such as biodegradability, persistence, and the formation of degradation products. nih.gov

For this compound, its environmental fate would be influenced by its water solubility, volatility, and susceptibility to biotic and abiotic degradation processes. nih.gov The first step in the microbial degradation of many carbamates is the hydrolysis of the ester or amide linkage. nih.gov In the case of this compound, this would lead to the formation of ethanol (B145695), 2,2-dimethoxyethylamine, and carbon dioxide.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are often used to predict the environmental properties and toxicity of compounds based on their molecular structure. nih.govnih.govresearchgate.net By calculating a set of molecular descriptors for this compound, it would be possible to use existing QSAR models to estimate its potential for bioaccumulation, soil adsorption, and toxicity to aquatic organisms. Such predictions are crucial for assessing the environmental risks associated with the compound.

Applications of Ethyl 2,2 Dimethoxyethylcarbamate in Organic Synthesis

Role as a Synthetic Intermediate

As a synthetic intermediate, ethyl 2,2-dimethoxyethylcarbamate provides a foundational structure that can be elaborated upon to create a variety of more complex molecules.

The structure of this compound makes it a suitable building block for the synthesis of larger, more intricate organic compounds. Its bifunctional nature allows for sequential or orthogonal chemical modifications, enabling the construction of complex molecular architectures. While specific examples of its direct use in the total synthesis of natural products are not extensively documented in publicly available literature, its constituent parts suggest its potential utility in the synthesis of alkaloids and other nitrogen-containing heterocyclic compounds.

This compound can serve as a precursor to a range of functionalized molecules. The acetal (B89532) group can be hydrolyzed under acidic conditions to reveal a reactive aldehyde functionality. This in-situ generation of an aldehyde allows for subsequent reactions such as reductive aminations, Wittig reactions, or aldol (B89426) condensations, thereby introducing a wide array of chemical diversity. The carbamate (B1207046) group, on the other hand, can be modified or removed to yield amines or other nitrogen-containing functionalities.

Participation in Specific Organic Reactions

The reactivity of this compound is dictated by its two primary functional groups: the carbamate and the dimethoxyethyl moiety.

The carbamate group in this compound can participate in a variety of chemical transformations. Notably, β-arylethylcarbamates are known substrates for the Bischler-Napieralski reaction, a powerful method for the synthesis of 3,4-dihydroisoquinolines. wikipedia.orgnrochemistry.comorganic-chemistry.org This intramolecular electrophilic aromatic substitution reaction typically employs a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgnrochemistry.com The reaction proceeds through the formation of a highly electrophilic nitrilium ion intermediate, which is then attacked by the aromatic ring to effect cyclization. nrochemistry.comorganic-chemistry.org The resulting dihydroisoquinolines can be subsequently oxidized to form isoquinolines, a common scaffold in many natural products and pharmacologically active compounds. wikipedia.orgnrochemistry.com

The dimethoxyethyl group serves as a protected aldehyde. The acetal functionality is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to unveil the aldehyde. This latent reactivity is a key feature in the synthetic utility of this compound. Once deprotected, the resulting amino-aldehyde can undergo a Pictet-Spengler reaction, another important transformation for the synthesis of tetrahydroisoquinolines. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a ring-closing intramolecular electrophilic substitution. wikipedia.org The reaction is typically acid-catalyzed and is a cornerstone in the synthesis of numerous alkaloids. wikipedia.orgmdpi.com

Strategies for Selective Chemical Transformations of this compound

The presence of multiple reactive sites in this compound necessitates careful planning for selective chemical transformations. The differential reactivity of the carbamate and acetal groups allows for a degree of selectivity. For instance, transformations that require basic or neutral conditions can be performed while leaving the acetal group intact. Conversely, the selective deprotection of the acetal to the aldehyde can be achieved under mild acidic conditions, which may not be harsh enough to cleave the carbamate group, depending on its specific nature and the reaction conditions. The choice of reagents and reaction conditions is therefore critical in guiding the chemical transformations of this versatile synthetic intermediate.

Future Research Directions and Unexplored Avenues for Ethyl 2,2 Dimethoxyethylcarbamate

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of carbamates has traditionally relied on methods that can be hazardous and environmentally unfriendly. Future research should focus on developing more efficient and sustainable methods for producing ethyl 2,2-dimethoxyethylcarbamate.

One promising avenue is the utilization of carbon dioxide (CO2) as a C1 source. orientjchem.orgresearchgate.net This approach is attractive due to the abundance, low cost, and non-toxic nature of CO2. orientjchem.org Research into catalytic systems that can facilitate the direct reaction of 2,2-dimethoxyethylamine, ethanol (B145695), and CO2 would be a significant step towards a greener synthesis. researchgate.net The use of basic catalysts has shown promise in converting both linear and branched aliphatic amines into carbamates under mild conditions. orientjchem.org

Another sustainable approach involves the use of urea (B33335) as a carbonyl source. This method can be a viable alternative to phosgene-based syntheses. organic-chemistry.org Catalytic systems, such as those based on TiO2–Cr2O3/SiO2, have been shown to be effective for the synthesis of N-substituted carbamates from amines, urea, and alcohols, with the potential for catalyst reuse. organic-chemistry.org

Biocatalysis offers another green alternative for carbamate (B1207046) synthesis. The use of enzymes, such as esterases, in aqueous media can provide an efficient and environmentally benign route. researchgate.net Exploring the promiscuous aminolysis activity of esterases for the synthesis of this compound from 2,2-dimethoxyethylamine and a suitable carbonate could lead to a highly selective and sustainable process. researchgate.net

Transcarbamoylation reactions, catalyzed by tin compounds, present a mild and efficient method for producing carbamates from alcohols. nih.gov The use of phenyl carbamate as the carbamoyl (B1232498) donor in the presence of a catalyst like dibutyltin (B87310) maleate (B1232345) could be explored for the synthesis of the target compound. nih.gov This method has demonstrated broad functional-group tolerance. nih.gov

Finally, continuous flow chemistry is a modern synthetic approach that could be applied to the synthesis of this compound. Continuous processes offer advantages in terms of safety, scalability, and control over reaction conditions. mdpi.com

In-depth Investigation of Complex Reaction Pathways and Byproducts

A thorough understanding of the reaction pathways and potential byproducts is crucial for optimizing the synthesis of this compound. Several classical and modern synthetic routes to carbamates can be considered, each with its own set of potential side reactions.

The Curtius rearrangement of an acyl azide (B81097) is a well-established method for forming an isocyanate intermediate, which can then be trapped by an alcohol to yield the carbamate. nih.gov A potential challenge in this pathway is the stability of the acyl azide intermediate.

The Hofmann rearrangement of a primary amide in the presence of an alcohol can also produce carbamates. nih.gov This method involves the formation of an isocyanate intermediate as well.

Reactions involving isocyanates are a common method for carbamate synthesis. google.com However, these reactions can lead to the formation of byproducts. For instance, in the synthesis of carbamates from amines, alcohols, and a carbonyl source, side reactions such as the formation of ureas and imines can occur. psu.edu The reaction of acetone, which might be used as a solvent or be present as an impurity, with amines can lead to the formation of mesityl oxide and other condensation products. psu.edu

When using CO2 as a reactant, the formation of carbamic acid as an intermediate is a key step. rsc.org The subsequent reaction of the carbamic acid or its corresponding carbamate anion with an electrophile is necessary to form the final product. nih.gov A potential side reaction is the N-alkylation of the amine starting material. organic-chemistry.org

A detailed mechanistic study of the chosen synthetic route for this compound, using techniques such as kinetic analysis and isotopic labeling, would provide valuable insights into the reaction pathway and help in minimizing the formation of unwanted byproducts.

Exploration of Advanced Computational Methodologies for Predictive Modeling

Computational chemistry offers powerful tools for understanding and predicting the behavior of chemical systems. The application of these methods to the study of this compound could accelerate research and development.

Density Functional Theory (DFT) calculations can be used to investigate the reaction mechanisms of different synthetic routes. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be identified. These calculations can also provide insights into the electronic structure and reactivity of the molecules involved.

Molecular dynamics (MD) simulations can be employed to study the conformational preferences of this compound and its interactions with other molecules, such as solvents or catalysts. nih.gov This information is crucial for understanding its physical properties and reactivity.

Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity of derivatives of this compound. nih.gov By correlating the structural features of a series of compounds with their observed activities, these models can guide the design of new molecules with desired properties.

ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models can be used to assess the pharmacokinetic properties of potential drug candidates derived from this compound. nih.govmdpi.com These in silico tools can help to identify compounds with favorable drug-like properties early in the discovery process.

Computational studies have been successfully applied to understand the thermochemistry of carbamate formation from amino acids and CO2, which is relevant for carbon capture technologies. nih.gov Similar approaches could be used to study the thermodynamics of the formation of this compound.

Potential Derivatization for New Chemical Entities and Applications

The carbamate functional group is a versatile platform for chemical modification, and this compound offers several possibilities for derivatization to create new chemical entities with potentially valuable applications.

The nitrogen atom of the carbamate can be a site for further functionalization. For instance, it could be alkylated or arylated to introduce new substituents. The carbamate group itself can act as a directing group in C-H activation reactions, enabling the introduction of functional groups at specific positions on the ethyl or dimethoxyethyl moieties. nih.gov

The ester portion of the molecule could be modified by transesterification with different alcohols, leading to a library of related carbamates with varying properties.

The dimethoxyethyl group could also be a target for modification. For example, the acetal (B89532) could be hydrolyzed to reveal an aldehyde, which could then be used in a variety of subsequent reactions to build more complex molecules.

Carbamate derivatives have found applications in a wide range of fields. They are used as insecticides, where they act by inhibiting acetylcholinesterase. wikipedia.org Novel carbamate derivatives are continuously being designed and synthesized as potential therapeutic agents, for example, as cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.govnih.gov The derivatization of this compound could lead to new compounds with interesting biological activities.

The carbamate moiety is also used as a protecting group in organic synthesis. nih.gov The specific properties of the this compound group could make it a useful protecting group in certain synthetic contexts.

Furthermore, carbamates are the building blocks of polyurethanes. wikipedia.org While this compound is a small molecule, the principles of its synthesis and reactivity could be relevant to the development of new polyurethane materials with tailored properties.

Q & A

Basic: How can I optimize the synthesis of ethyl 2,2-dimethoxyethylcarbamate to improve yield and purity?

Methodological Answer:

Optimization involves systematic variation of reaction parameters:

- Catalyst selection : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance carbamate bond formation .

- Solvent polarity : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to assess reaction kinetics.

- Temperature control : Use a reflux apparatus to maintain consistent temperatures (e.g., 60–100°C) and monitor side-product formation via TLC .

- Stoichiometric ratios : Adjust molar ratios of starting materials (e.g., 2,2-dimethoxyethylamine to ethyl chloroformate) to minimize unreacted intermediates.

Table 1: Example Optimization Parameters

| Parameter | Tested Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Catalyst | None, ZnCl₂, K₂CO₃ | K₂CO₃ (1.2 eq) | 15% ↑ |

| Solvent | DMF, THF, Toluene | THF | Purity >95% |

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm carbamate linkage (δ 155–160 ppm for carbonyl) and methoxy groups (δ 3.2–3.5 ppm) .

- IR Spectroscopy : Identify characteristic peaks (e.g., N-H stretch ~3350 cm⁻¹, C=O ~1700 cm⁻¹) .

- HPLC-MS : Quantify purity and detect trace impurities using reverse-phase C18 columns with ESI+ ionization .

Basic: How should researchers evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

Design a stability study with controlled variables:

- Temperature : Store samples at -20°C, 4°C, and 25°C for 1–6 months.

- Humidity : Use desiccators or humidity chambers (30–80% RH) to assess hydrolysis susceptibility.

- Light exposure : Compare amber vs. clear vials under UV/visible light.

- Analysis : Monitor degradation via HPLC and compare retention times to known degradation products (e.g., free amine or methanol) .

Advanced: How can conflicting spectral data for this compound be resolved?

Methodological Answer:

Address discrepancies through:

Reproducibility checks : Repeat synthesis and characterization under identical conditions.

Cross-validation : Compare data with structural analogs (e.g., ethyl carbamates with varying alkoxy groups) .

Advanced techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for unambiguous structural confirmation .

Statistical analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers .

Advanced: What methodologies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Meta-analysis : Systematically compare experimental conditions (e.g., cell lines, concentrations) from literature to identify confounding variables .

- Dose-response validation : Replicate assays using standardized protocols (e.g., IC₅₀ determination with triplicate technical replicates) .

- Mechanistic studies : Use knockout models or enzyme inhibition assays to confirm target specificity.

Example: Discrepancies in acetylcholinesterase inhibition may arise from differences in assay pH or substrate concentration.

Advanced: How can in silico modeling predict the reactivity or pharmacokinetics of this compound?

Methodological Answer:

- Quantum mechanics (QM) : Calculate electron density maps to identify nucleophilic/electrophilic sites for reaction pathway predictions .

- Molecular dynamics (MD) : Simulate solvation effects or membrane permeability using software like GROMACS.

- ADMET prediction : Use tools like SwissADME to estimate bioavailability, LogP, and metabolic stability .

Advanced: What experimental approaches elucidate degradation pathways in environmental or biological systems?

Methodological Answer:

- Isotopic labeling : Track methoxy groups using ¹³C-labeled compounds to identify demethylation products .

- LC-QTOF-MS : Detect transient metabolites or degradation intermediates with high-resolution mass spectrometry.

- Microbial assays : Incubate with soil or liver microsomes to profile biodegradation kinetics .

Advanced: How can researchers design toxicokinetic studies to assess metabolite accumulation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.